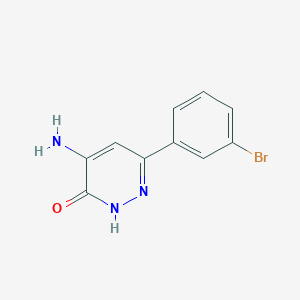![molecular formula C16H20N4O3 B1473579 5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 912838-24-5](/img/structure/B1473579.png)
5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,3-triazoles typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction, also known as a ‘click reaction’, allows for the formation of these structures using a reliable, regioselective, and high-yielding process .Molecular Structure Analysis
The 1,2,3-triazole ring is aromatic and has a dipole moment due to the arrangement of the nitrogen and carbon atoms. The ring’s aromaticity gives it stability, while its dipole moment allows it to participate in various chemical reactions .Chemical Reactions Analysis
1,2,3-Triazoles can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of multiple nitrogen atoms in the ring .Physical And Chemical Properties Analysis
1,2,3-Triazoles are generally stable compounds due to their aromaticity. They have good solubility in common organic solvents and are resistant to oxidation and reduction .Scientific Research Applications
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
Ruthenium-catalyzed synthesis has been developed for 5-amino-1,2,3-triazole-4-carboxylates, highlighting the utility of triazole compounds in creating biologically active compounds and peptidomimetics. This synthesis method offers a way to overcome the Dimroth rearrangement issue, presenting a pathway to create triazole-containing dipeptides and triazoles active as HSP90 inhibitors, which are significant in medicinal chemistry (Ferrini et al., 2015).
Polymorphism and Isostructurality in Triazole Derivatives
Research on the polymorphism of biologically active 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives reveals the structural versatility of triazole compounds. This study, which involves characterizing various solid-state forms and analyzing molecular conformations, demonstrates the potential of triazole derivatives in material science and pharmaceutical formulation (Mazur et al., 2017).
Protonation Studies for Structural Insights
Investigations into the protonation of polysubstituted 1,2,4-triazoles provide valuable structural insights, essential for designing triazole-based molecules with specific properties. Such studies expand the synthetic strategies for triazole systems, contributing to a deeper understanding of their chemical behavior and potential applications in creating new compounds with desired functionalities (Fizer et al., 2021).
Dimroth Rearrangements and Synthetic Applications
Research on the Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles provides insights into the chemical transformations of triazole compounds. This knowledge is crucial for the synthesis of v-triazolo[4,5-d]pyrimidines and other derivatives, showing the adaptability of triazole chemistry in synthesizing complex molecules (Sutherland & Tennant, 1971).
Decarboxylative/Click Reaction for Anticancer Agents
A Cu-catalyzed decarboxylative/click reaction has been developed for preparing 1,4-disubstituted 5-arylselanyl-1,2,3-triazoles, demonstrating the potential of triazole derivatives as anticancer agents. This study showcases the application of triazole chemistry in developing molecules with significant biological activity (Cui et al., 2018).
Future Directions
properties
IUPAC Name |
5-propyl-1-[4-(propylcarbamoyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-3-5-13-14(16(22)23)18-19-20(13)12-8-6-11(7-9-12)15(21)17-10-4-2/h6-9H,3-5,10H2,1-2H3,(H,17,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQGUDRYDYWDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C(=O)NCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-1-{4-[(propylamino)carbonyl]phenyl}-1H-1,2,3-triazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)

![5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473500.png)
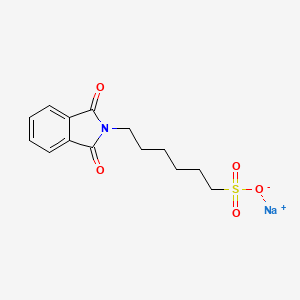
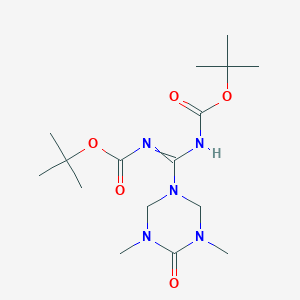
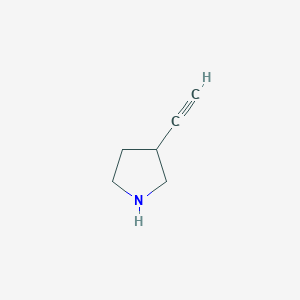
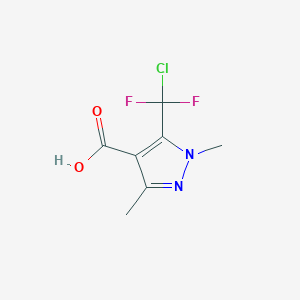
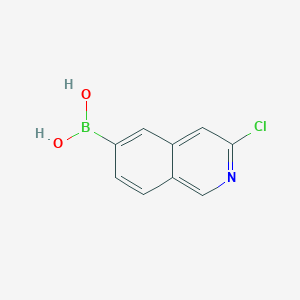
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline hydrochloride](/img/structure/B1473509.png)
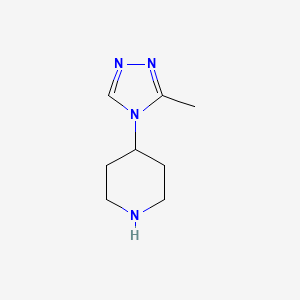
![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)
